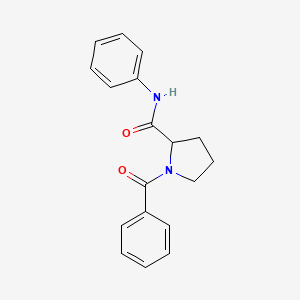![molecular formula C18H15N3O3 B5973816 3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B5973816.png)
3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying biological processes and as a potential therapeutic agent. In
Mecanismo De Acción
The mechanism of action of 3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide is not fully understood. However, it is believed to work by inhibiting protein-protein interactions that are necessary for various cellular processes. Specifically, it has been shown to inhibit the interaction between the transcription factor Stat3 and its binding partner, leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide have been studied extensively. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of tumors in animal models. However, the effects of this compound on normal cells and tissues are not well understood and require further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide in lab experiments is its ability to selectively inhibit protein-protein interactions. This allows researchers to study the role of these interactions in various biological processes. Additionally, this compound has shown promise as a potential therapeutic agent for the treatment of cancer and other diseases. However, there are also limitations to using this compound in lab experiments. Specifically, the effects of this compound on normal cells and tissues are not well understood, and it may have off-target effects that could complicate interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research involving 3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide. One area of interest is the development of more selective inhibitors of protein-protein interactions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on normal cells and tissues. Finally, there is potential for the development of 3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide as a therapeutic agent for the treatment of cancer and other diseases, and more research is needed to explore this potential application.
Métodos De Síntesis
The synthesis of 3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide involves the reaction of 4-(1H-pyrrol-1-yl)benzylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to yield the final product. This synthesis method has been well-established in the literature and has been used by many researchers to produce 3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide for their experiments.
Aplicaciones Científicas De Investigación
3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide has been used in a variety of scientific research applications. One of the most common uses of this compound is as a tool for studying biological processes. Specifically, it has been used to study the role of protein-protein interactions in various cellular processes. Additionally, 3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide has shown promise as a potential therapeutic agent for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
3-nitro-N-[(4-pyrrol-1-ylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-18(15-4-3-5-17(12-15)21(23)24)19-13-14-6-8-16(9-7-14)20-10-1-2-11-20/h1-12H,13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSSCCGHZCXMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[benzyl(1-naphthylmethyl)amino]ethanol](/img/structure/B5973746.png)
![4-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5973751.png)

![3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5973767.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[1-(hydroxymethyl)-2-methylpropyl]-1,3-oxazole-4-carboxamide](/img/structure/B5973772.png)
![3-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5973773.png)
![[1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B5973783.png)
![4-{[2-(2-chlorophenyl)-1-pyrrolidinyl]sulfonyl}-1-(difluoromethyl)-5-methyl-1H-pyrazole](/img/structure/B5973786.png)


![N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(2-phenylethyl)acetamide](/img/structure/B5973800.png)

![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[3-(4-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5973824.png)
methanone](/img/structure/B5973838.png)